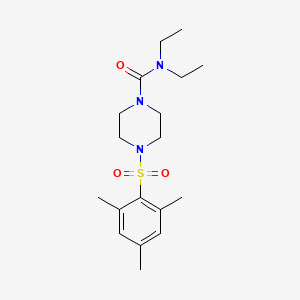

N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide is a chemical compound that has gained importance in scientific research due to its potential applications in the field of medicinal chemistry. It is commonly referred to as TMTDP and is a piperazine derivative that has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activities in Cancer Research

Compounds within the benzhydrylpiperazine and sulfonamide families have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies have identified certain derivatives with significant inhibitory effects, highlighting their potential as therapeutic agents in cancer treatment. For instance, benzamide derivatives exhibited high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines, while sulfonamide derivatives showed variable inhibitory concentrations (Gurdal et al., 2013).

Development of Antidiabetic Drugs

Arylsulfonamidothiazoles, another related chemical class, have been explored for their potential as antidiabetic drugs. These compounds act through the inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, attenuating hepatic gluconeogenesis. This mechanism of action provides a novel approach for the treatment of type 2 diabetes, demonstrating the versatility of sulfonamide derivatives in therapeutic applications (Barf et al., 2002).

Antibacterial Applications

The antibacterial properties of sulfonamide derivatives have also been a focus of research. These compounds have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives have shown promising results, outperforming standard clinical references like streptomycin in certain cases. This suggests their potential use as antibacterial agents, contributing to the development of new antibiotics to combat resistant bacterial infections (Ajani et al., 2012).

Chemosensor Development

Sulfonamide derivatives have been utilized in the development of chemosensors, specifically for the detection of metal ions such as Cu2+ and anions like H2PO4−. These chemosensors operate through fluorescence changes upon binding with the target ion, demonstrating high selectivity and sensitivity. Such applications are crucial in environmental monitoring and analytical chemistry for the detection of hazardous substances (Meng et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds such as diethylcarbamazine are known to be used as anthelmintics, primarily for the treatment of filarial infections like wuchereria bancrofti and loa loa .

Mode of Action

Diethylcarbamazine, a compound with a similar structure, is thought to work by sensitizing the microfilariae to phagocytosis . Its activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

It can be inferred from similar compounds that it may affect the nitric oxide synthase and cyclooxygenase pathways .

Result of Action

Similar compounds have been shown to exhibit significant activity against certain microorganisms .

Eigenschaften

IUPAC Name |

N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3S/c1-6-19(7-2)18(22)20-8-10-21(11-9-20)25(23,24)17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPDKGNQWAEMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)

![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)

![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)

![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)

![(3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2953626.png)

![[(6-methylpyridin-2-yl)methyl][(1-phenyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2953628.png)